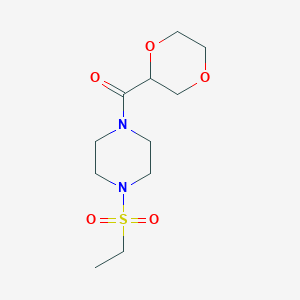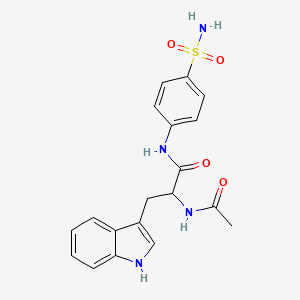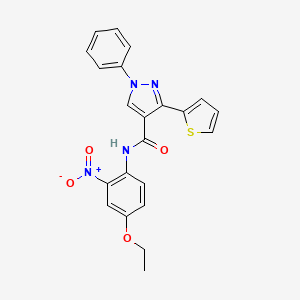
2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide works by inhibiting the activity of 2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide, a protein that plays a key role in the regulation of gene expression. By inhibiting the activity of 2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide, 2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide can prevent the expression of genes that are involved in the development and progression of cancer and inflammation.
Biochemical and Physiological Effects:
2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the proliferation of cancer cells and to reduce the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide in lab experiments is its specificity for 2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide. This allows researchers to study the role of 2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide in various biological processes. However, one of the limitations of using 2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide is its potential toxicity. Careful dosing and monitoring are required to ensure the safety of the researchers and the subjects involved in the experiments.
Orientations Futures
There are several future directions for the study of 2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide. One direction is the development of more potent and selective 2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide inhibitors. Another direction is the study of the role of 2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide in other biological processes, such as stem cell differentiation and neurodegenerative diseases. Additionally, the use of 2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide in combination with other therapies, such as chemotherapy and radiation therapy, is an area of active research.
Méthodes De Synthèse
The synthesis of 2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide is a complex process that involves several steps. The first step involves the reaction between 5-bromoanthranilic acid and phthalic anhydride to form 5-bromo-1,3-dioxoisoindoline-2-carboxylic acid. The second step involves the reaction between 5-bromo-1,3-dioxoisoindoline-2-carboxylic acid and 3-(dimethylamino)propionyl chloride to form 2-(5-bromo-1,3-dioxoisoindol-2-yl)-N,N-dimethylacetamide. The final step involves the reaction between 2-(5-bromo-1,3-dioxoisoindol-2-yl)-N,N-dimethylacetamide and 3-oxopiperidine-2-carboxylic acid to form 2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide.
Applications De Recherche Scientifique
2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties and has been used in the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia. Additionally, it has been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Propriétés
IUPAC Name |
2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O4/c1-8(13(21)19-12-3-2-6-18-14(12)22)20-15(23)10-5-4-9(17)7-11(10)16(20)24/h4-5,7-8,12H,2-3,6H2,1H3,(H,18,22)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBHJWSGEQKLRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCNC1=O)N2C(=O)C3=C(C2=O)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7543035.png)

![4-N-[3-(thiophene-2-carbonylamino)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543065.png)
![1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7543071.png)

![1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea](/img/structure/B7543087.png)

![4-N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543095.png)
![3,11-Bis(4-fluorophenyl)-15-methyl-2,4,10,12-tetraoxadispiro[5.1.58.36]hexadecan-7-one](/img/structure/B7543099.png)
![3-(5-Methylthiophen-2-yl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B7543110.png)
